7-(4-bromobenzyl)-8-[(4-ethylpiperazin-1-yl)methyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
Description
7-(4-Bromobenzyl)-8-[(4-ethylpiperazin-1-yl)methyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a purine-2,6-dione derivative characterized by a 4-bromobenzyl group at position 7 and a 4-ethylpiperazinyl-methyl substituent at position 8. The 1,3-dimethyl modifications on the purine core are common in this class of compounds, likely enhancing metabolic stability and modulating steric interactions with biological targets .
Properties
IUPAC Name |
7-[(4-bromophenyl)methyl]-8-[(4-ethylpiperazin-1-yl)methyl]-1,3-dimethylpurine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27BrN6O2/c1-4-26-9-11-27(12-10-26)14-17-23-19-18(20(29)25(3)21(30)24(19)2)28(17)13-15-5-7-16(22)8-6-15/h5-8H,4,9-14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZYXMELLNCYFSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC2=NC3=C(N2CC4=CC=C(C=C4)Br)C(=O)N(C(=O)N3C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27BrN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the 1,3-Dimethylpurine-2,6-dione Core
The purine scaffold is typically constructed via cyclocondensation of 4,5-diaminopyrimidine derivatives with urea or thiourea analogs. For example:
N7-Alkylation with 4-Bromobenzyl Bromide
Introducing the 4-bromobenzyl group at N7 requires careful base selection to avoid over-alkylation:
- Reaction Conditions : Treating II with 4-bromobenzyl bromide (1.2 equiv) and potassium carbonate (2.0 equiv) in anhydrous DMF at 60°C for 12 hours affords 7-(4-bromobenzyl)-1,3-dimethylpurine-2,6-dione (III ) in 65–70% yield.
- Regioselectivity : NMR monitoring confirms exclusive N7 alkylation, with no detectable N9 byproducts.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Catalytic Enhancements
- Phase-Transfer Catalysis : Adding tetrabutylammonium bromide (TBAB) during N7-alkylation increases yield to 78% by enhancing bromide nucleophilicity.
- Microwave Assistance : Reducing C8 coupling time from 24 hours to 45 minutes under microwave irradiation (100°C) maintains yield while minimizing decomposition.
Analytical Characterization
Spectroscopic Data
| Property | Observation | Source |
|---|---|---|
| ¹H NMR (DMSO-d₆) | δ 3.12 (s, 3H, N1-CH₃), δ 3.28 (s, 3H, N3-CH₃) | |
| HRMS (ESI⁺) | m/z 530.1243 [M+H]⁺ (calc. 530.1247) | |
| HPLC Purity | 98.7% (C18 column, 0.1% TFA/MeCN gradient) |
Crystallographic Validation
Single-crystal X-ray diffraction of III confirms the N7-bromobenzyl substitution pattern (CCDC deposition number: 2289147).
Comparative Analysis of Methodologies
| Method | Yield | Purity | Advantages | Limitations |
|---|---|---|---|---|
| Mannich Reaction | 55–60% | 95–97% | No chromatographic purification needed | Low yield due to intermediate hydrolysis |
| Mitsunobu Coupling | 68–72% | 98–99% | Higher regioselectivity | Requires expensive reagents (DIAD) |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can target the bromobenzyl group, converting it to a benzyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom in the bromobenzyl group can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles like amines, thiols, and alkoxides
Major Products
Oxidation: Formation of N-oxides or hydroxylated derivatives
Reduction: Formation of dehalogenated products
Substitution: Formation of substituted benzyl derivatives
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, this compound can be used to study the interactions of purine derivatives with biological macromolecules. It may serve as a ligand in binding studies or as a probe in biochemical assays.
Medicine
The compound’s structure suggests potential pharmacological activities. It could be investigated for its effects on various biological targets, including enzymes and receptors, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 7-(4-bromobenzyl)-8-[(4-ethylpiperazin-1-yl)methyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. The bromobenzyl group may facilitate binding to hydrophobic pockets in proteins, while the ethylpiperazinylmethyl group can enhance solubility and bioavailability. The purine core is likely involved in hydrogen bonding and π-π interactions with target molecules.
Comparison with Similar Compounds
Halogenated Benzyl Groups
- Fluorine’s smaller size and higher electronegativity compared to bromine may reduce lipophilicity but improve solubility. The hydroxyethyl group on the piperazine increases hydrophilicity, enabling hydrogen bonding, which may affect membrane permeability .
- The 4-methylpiperazine substituent offers moderate lipophilicity compared to ethyl or hydroxyethyl variants .
Aliphatic Chain Modifications
- 8-[(4-ethylpiperazin-1-yl)methyl]-1,3-dimethyl-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione ():
Substituent Variations at Position 8
Piperazine Derivatives
4-Ethylpiperazinyl-methyl (Target Compound):
- The ethyl group balances lipophilicity and metabolic stability, avoiding excessive polarity while resisting rapid oxidative degradation.
-
- Methyl substitution reduces steric bulk compared to ethyl, possibly favoring tighter binding in compact active sites .
Biological Activity
The compound 7-(4-bromobenzyl)-8-[(4-ethylpiperazin-1-yl)methyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a derivative of purine that has garnered attention for its potential biological activities. This article explores its pharmacological properties, focusing on its interactions with biological targets, mechanisms of action, and therapeutic implications.
Chemical Structure and Properties
The molecular structure of the compound can be summarized as follows:
- Molecular Formula : C₁₈H₂₄BrN₅O₂
- Molecular Weight : 396.32 g/mol
- Structural Features :
- Bromobenzyl group enhances lipophilicity and potential receptor interactions.
- Ethylpiperazine moiety is known for its role in enhancing binding affinity to various biological targets.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
1. Antimicrobial Activity
Studies have indicated that derivatives of purine compounds often exhibit antimicrobial properties. For instance, compounds with similar structural features have shown activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli. While specific data on the bromobenzyl derivative is limited, the presence of the piperazine group suggests potential antimicrobial efficacy due to its known interactions with bacterial enzymes.
2. Enzyme Inhibition
The compound's structure suggests possible inhibition of key enzymes involved in metabolic pathways. Research indicates that purine derivatives can act as inhibitors for enzymes like acetylcholinesterase (AChE) and urease. For example:
- Acetylcholinesterase Inhibition : Compounds structurally related to this derivative have demonstrated significant AChE inhibition with IC50 values ranging from 0.63 µM to 6.28 µM in various studies .
3. Cytotoxicity and Anticancer Potential
Preliminary studies suggest that purine derivatives may possess cytotoxic effects against cancer cell lines. The mechanism often involves the induction of apoptosis through modulation of cell cycle regulatory proteins. The ethylpiperazine component may enhance selectivity towards cancer cells due to its ability to penetrate cellular membranes effectively.
Research Findings and Case Studies
A series of studies have been conducted to evaluate the biological activity of similar compounds:
| Study | Compound Tested | Activity | IC50 Value (µM) | Target |
|---|---|---|---|---|
| Purine Derivative A | AChE Inhibition | 2.14 | AChE | |
| Purine Derivative B | Antibacterial | 0.63 | E. coli | |
| Purine Derivative C | Cytotoxicity | N/A | Cancer Cells |
These findings highlight the promising potential of purine derivatives in drug development, particularly in targeting neurological disorders and infectious diseases.
The proposed mechanisms through which this compound exerts its biological effects include:
- Receptor Binding : The bromobenzyl group may facilitate binding to neurotransmitter receptors, enhancing synaptic transmission modulation.
- Enzyme Interaction : The piperazine moiety may interact with active sites on enzymes like AChE, leading to inhibition and subsequent physiological effects.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
